4,4'-Bis(trimethylsilyl)biphenyl
Overview
Description
4,4’-Bis(trimethylsilyl)biphenyl is an organosilicon compound with the molecular formula C18H26Si2 It consists of a biphenyl core with two trimethylsilyl groups attached at the 4 and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(trimethylsilyl)biphenyl typically involves the reaction of biphenyl with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for 4,4’-Bis(trimethylsilyl)biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bis(trimethylsilyl)biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The biphenyl core can participate in oxidation and reduction reactions, although the trimethylsilyl groups are generally inert under these conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like halides or alkoxides in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while coupling reactions can produce extended biphenyl systems.
Scientific Research Applications
4,4’-Bis(trimethylsilyl)biphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of biphenyl compounds are studied for their potential therapeutic properties.
Industry: The compound can be used in the development of advanced materials for electronics and other high-tech applications.
Mechanism of Action
The mechanism by which 4,4’-Bis(trimethylsilyl)biphenyl exerts its effects depends on the specific reaction or application. In substitution reactions, the trimethylsilyl groups act as leaving groups, facilitating the introduction of new functional groups. In coupling reactions, the biphenyl core serves as a scaffold for building more complex molecular structures.
Comparison with Similar Compounds
4,4’-Bis(trimethylsilyl)-p-terphenyl: Similar structure but with an additional benzene ring.
1,4-Bis(trimethylsilyl)benzene: A simpler structure with only one benzene ring.
Bis(trimethylsilyl)acetylene: Contains a triple bond instead of a biphenyl core.
Uniqueness: 4,4’-Bis(trimethylsilyl)biphenyl is unique due to its specific substitution pattern and the presence of two trimethylsilyl groups, which provide steric protection and influence the compound’s reactivity. This makes it a valuable intermediate in the synthesis of more complex organosilicon compounds and materials.
Properties
IUPAC Name |
trimethyl-[4-(4-trimethylsilylphenyl)phenyl]silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Si2/c1-19(2,3)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(4,5)6/h7-14H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEIQZGCBYTKBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347711 | |
Record name | Silane, [1,1'-biphenyl]-4,4'-diylbis[trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1625-89-4 | |
Record name | Silane, [1,1'-biphenyl]-4,4'-diylbis[trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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